3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline is a complex organic compound characterized by its unique molecular structure, which integrates a quinoline core with a tetrahydropyridine moiety. This compound is notable for its potential applications in medicinal chemistry and biochemical research. The molecular formula is , and it has been assigned the CAS number 1423530-31-7, with a dihydrochloride salt form also identified.
This compound can be sourced from various chemical databases, such as PubChem and BenchChem, where it is classified under heterocyclic compounds due to its incorporation of nitrogen-containing rings. It is primarily studied in the context of pharmacology and medicinal chemistry for its interactions with biological systems.
The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline typically involves several key steps:
These methods may vary slightly based on the specific reagents and conditions used, but palladium-catalyzed cross-coupling reactions are often employed for efficiency and selectivity in forming the desired compound.
The molecular structure of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline features a quinoline ring fused to a tetrahydropyridine. The compound's structure can be represented as follows:
Key Structural Features:
The compound's molecular weight is approximately 216.29 g/mol.
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline primarily involves its interaction with specific biological targets:
These interactions suggest potential therapeutic applications in treating neurological disorders by modulating neurotransmitter systems.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline has several notable applications:
The fusion of tetrahydropyridine and quinoline rings relies on precise cyclization techniques. Copper-catalyzed multicomponent cascade reactions enable efficient assembly of the tetrahydropyridinyl-quinoline scaffold. In these protocols, in situ-generated enolates or enamines react with aryl aldehydes and amino compounds, forming the tetrahydropyridine ring through intramolecular Mannich-type cyclization [3]. Typical conditions use Cu(I) catalysts (10 mol%) in polar aprotic solvents (e.g., DMF) at 80–100°C, achieving yields of 70–85%. Alternative intramolecular Friedländer annulation employs 2-aminoaryl ketones bearing pre-formed tetrahydropyridine fragments. Under acidic conditions (e.g., polyphosphoric acid), these substrates undergo dehydrative cyclization to afford the quinoline core regioselectively at C-3 [8]. Microwave irradiation significantly enhances this reaction’s efficiency (20-minute duration vs. 12 hours conventionally) while improving yields by 15–20% [8].
Table 1: Cyclization Methods for Core Synthesis
Method | Catalyst/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Cu-Catalyzed Cascade | CuI, DMF, 100°C | 70–85% | Atom economy, single-pot operation |
Friedländer Annulation | PPA, 120°C or MW, 150°C | 65–90% | Regioselective C-3 functionalization |
Heck-Type Cyclization | Pd(OAc)₂, KOAc, DMF | 55–75% | Tolerance for electron-deficient groups |
Chiral 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline derivatives are synthesized via enzyme-mediated kinetic resolution or asymmetric hydrogenation. Immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylate racemic tetrahydropyridine-alcohol precursors, yielding enantiomerically enriched alcohols (ee >98%) and acetates (ee 85–90%) [8]. The enantioselectivity (E-value >200) stems from steric differentiation within the enzyme’s active site. Alternatively, ketoreductases asymmetrically reduce prochiral ketones tethered to the quinoline scaffold. NADPH-dependent enzymes from Lactobacillus kefir afford S-alcohols (ee 95–99%), while engineered Rhodococcus strains deliver R-isomers (ee 90–94%) [8]. Reaction optimization requires pH control (6.5–7.5) and cosolvent limitations (<20% v/v iPrOH).
Table 2: Biocatalytic Routes to Enantiopure Derivatives
Biocatalyst | Substrate | Product Configuration | ee (%) | Product Yield |
---|---|---|---|---|
Candida antarctica Lipase B | Racemic alcohol | R-alcohol | >98 | 45% |
Lactobacillus kefir KRED | 4-Keto-THP-quinoline | S-alcohol | 95–99 | 88% |
Engineered Rhodococcus KRED | 4-Keto-THP-quinoline | R-alcohol | 90–94 | 82% |
Palladium-catalyzed cross-coupling enables site-selective derivatization of the quinoline moiety. Heck reactions using 4-bromo-3-(THP-4-yl)quinoline and acrylates proceed under Pd(OAc)₂/PPh₃ catalysis (5 mol%), yielding C-4 alkenylated products (e.g., methyl (E)-3-(3-(THP-4-yl)quinolin-4-yl)acrylate) in 76% yield [9]. Suzuki-Miyaura couplings employ arylboronic acids with PdCl₂(dppf) (2 mol%) and K₂CO₃ in dioxane/water (90°C), introducing aryl groups at C-4 (70–92% yields). Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) require higher temperatures (110°C) but maintain efficiency. Direct C–H arylation at C-2 succeeds with Pd(TFA)₂, 2,6-lutidine, and AgOAc in DMA (130°C), though competing THP ring decomposition necessitates careful optimization [9].
Click chemistry facilitates the integration of triazole motifs into the tetrahydropyridinyl-quinoline scaffold. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azido-3-(THP-4-yl)quinoline and terminal alkynes generates 1,4-disubstituted triazole hybrids (85–95% yields) [10]. Bioactive alkynes include propargylated benzimidazoles and ethisterone derivatives, enabling modular construction of multifunctional hybrids. Triazole-linked quinoline-benzimidazole hybrids exhibit potent antiproliferative activity (IC₅₀: 0.18–2.71 µM) against lymphoma (Hut78) and leukemia (THP-1) cells by inducing G2/M cell-cycle arrest [10]. Hybridization with adamantane-triazoles enhances lipophilicity (clogP +1.2 units), improving blood-brain barrier permeability in in silico predictions [4] [10].
Table 3: Bioactive Hybrids via Triazole Linkage
Hybrid Structure | Synthetic Method | Biological Activity | Key Pharmacokinetic Parameter |
---|---|---|---|
Quinoline-THP-benzimidazole-triazole | CuAAC, 80°C, 12h | Antiproliferative (IC₅₀: 0.18 µM, Hut78) | clogP = 3.8; HBD = 2 |
Quinoline-THP-adamantyl-triazole | CuAAC, RT, 24h | Antiviral (HCV inhibition) | clogP = 5.1; PSA = 65 Ų |
Quinoline-THP-fluconazole-triazole | RuAAC, 60°C, 8h | Antifungal (C. albicans MIC: 2 µg/mL) | clogP = 2.9; CYP3A4 inhibition |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8